Cas no 395-35-7 (2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid)

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is a versatile organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for a range of applications, including pharmaceutical research and synthesis. Its distinctive trifluoromethyl group enhances solubility and selectivity, contributing to improved chemical reactions and outcomes.
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid structure
395-35-7 structure
商品名:2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
CAS番号:395-35-7
MF:C9H7O3F3
メガワット:220.14528
MDL:MFCD00009724
CID:82257
PubChem ID:24853949

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(TRIFLUOROMETHYL)MANDELIC ACID
    • 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
    • 2-(4-(Trifluoromethyl)phenyl)-2-hydroxyacetic acid
    • FS-1141
    • p-Trifluoromethylmandelic acid
    • 395-35-7
    • 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)aceticacid
    • NS00043190
    • DS-2858
    • MFCD00009724
    • FT-0616932
    • Hydroxy[4-(trifluoromethyl)phenyl]acetic acid #
    • DTXSID40960134
    • A824606
    • EINECS 206-900-1
    • 4-(Trifluoromethyl)mandelic acid, 98%
    • EN300-332422
    • Benzeneacetic acid, .alpha.-hydroxy-4-(trifluoromethyl)-
    • Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
    • SY061815
    • AKOS005258103
    • 4-(Trifluoromethyl)phenylglycolic acid
    • Z788000708
    • 4-Trifluoromethylmandelic acid
    • SCHEMBL504284
    • AMY2979
    • DB-049432
    • MDL: MFCD00009724
    • インチ: InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
    • InChIKey: SDGXYUQKJPFLDG-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)C(F)(F)F)C(C(=O)O)O
    • BRN: 2979949

計算された属性

  • せいみつぶんしりょう: 220.03500
  • どういたいしつりょう: 220.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 57.5A^2

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.3670 (estimate)
  • ゆうかいてん: 130-134 °C
  • ふってん: 324.2 °C at 760 mmHg
  • フラッシュポイント: 149.8 °C
  • 屈折率: 1.502
  • PSA: 57.53000
  • LogP: 1.82340
  • ようかいせい: 使用できません

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S37/39-S26
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005402-25g
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
395-35-7 98%
25g
1706.0CNY 2021-07-16
Alichem
A013006426-1g
4-(Trifluoromethyl)mandelic acid
395-35-7 97%
1g
$1475.10 2023-09-02
Enamine
EN300-332422-1.0g
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
395-35-7 95.0%
1.0g
$19.0 2025-03-21
Chemenu
CM274757-25g
2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid
395-35-7 95+%
25g
$140 2022-06-11
Enamine
EN300-332422-0.5g
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
395-35-7 95.0%
0.5g
$19.0 2025-03-21
eNovation Chemicals LLC
D752094-100g
4-(TRIFLUOROMETHYL)MANDELIC ACID
395-35-7 98%
100g
$505 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T919694-1g
4-(Trifluoromethyl)mandelic acid
395-35-7 98%
1g
¥86.00 2022-08-31
TRC
T895613-10mg
4-(Trifluoromethyl)mandelic Acid
395-35-7
10mg
$ 50.00 2022-06-02
Alichem
A013006426-250mg
4-(Trifluoromethyl)mandelic acid
395-35-7 97%
250mg
$470.40 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T919694-5g
4-(Trifluoromethyl)mandelic acid
395-35-7 98%
5g
¥286.00 2022-08-31

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid 関連文献

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acidに関する追加情報

Introduction to 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 395-35-7)

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, identified by its Chemical Abstracts Service (CAS) number 395-35-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a hydroxy group and a trifluoromethyl substituent on a phenyl ring, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both polar and non-polar functional groups makes it a promising candidate for various biochemical interactions, which are being explored in contemporary research.

The molecular structure of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid consists of a central acetic acid moiety linked to a phenyl ring that is further substituted with a trifluoromethyl group at the para position. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The hydroxy group, in particular, contributes to hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing trifluoromethyl groups due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. The incorporation of this group into bioactive molecules often leads to improved pharmacokinetic profiles, which is a critical factor in drug development. 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid exemplifies this trend, as its structure suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

One of the most compelling aspects of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is its versatility as a building block in synthetic chemistry. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For instance, modifications of the phenyl ring or the acetic acid moiety have led to compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. These derivatives often exhibit improved efficacy and reduced side effects compared to their parent compounds.

The synthesis of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the phenyl ring substituted with a trifluoromethyl group, followed by functionalization at the para position with a hydroxy group. The final step involves introducing the acetic acid moiety through esterification or hydrolysis reactions. These synthetic pathways underscore the compound's importance as a precursor in medicinal chemistry.

Recent studies have explored the pharmacological potential of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid and its derivatives. For example, researchers have investigated its role as an intermediate in the development of kinase inhibitors, which are used to treat various cancers and inflammatory diseases. The compound's ability to modulate enzyme activity has been attributed to its unique structural features, including the interplay between the hydroxy and trifluoromethyl groups.

In addition to its pharmaceutical applications, 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has found utility in materials science and industrial chemistry. Its ability to participate in hydrogen bonding and its compatibility with various functional groups make it a valuable component in polymer synthesis and surface coatings. These applications demonstrate the broad chemical versatility of the compound.

The chemical properties of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, such as its solubility profile and thermal stability, have been extensively studied to optimize its use in different contexts. Solubility studies have revealed that the compound exhibits moderate solubility in polar solvents like water and ethanol but poor solubility in non-polar solvents like hexane. This property can be leveraged to design formulations that enhance drug delivery efficiency.

Thermal stability studies have shown that 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid remains stable under standard storage conditions but may degrade at elevated temperatures or in the presence of strong oxidizing agents. These findings are crucial for ensuring long-term stability during storage and transportation, which are essential considerations for pharmaceutical products.

The environmental impact of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has also been evaluated as part of broader sustainability efforts in chemical manufacturing. Researchers have assessed its biodegradability and ecotoxicity profiles to determine its environmental footprint. While preliminary data suggest that the compound is not highly toxic or persistent in aquatic environments, further studies are needed to fully understand its ecological behavior.

In conclusion, 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 395-35-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, including the presence of both a hydroxy group and a trifluoromethyl substituent on a phenyl ring, make it an attractive scaffold for drug design and synthetic chemistry. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key player in modern chemical science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:395-35-7)2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
A824606
清らかである:99%
はかる:100g
価格 ($):322.0